molecular formula C6H14ClF2N B2846767 5,5-Difluoro-4-methylpentan-2-amine;hydrochloride CAS No. 2377034-93-8

5,5-Difluoro-4-methylpentan-2-amine;hydrochloride

Cat. No.: B2846767
CAS No.: 2377034-93-8
M. Wt: 173.63
InChI Key: FAIQVSCGIJEQFS-UHFFFAOYSA-N
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Description

5,5-Difluoro-4-methylpentan-2-amine;hydrochloride is a chemical compound with the molecular formula C6H13F2N.ClH. It is a derivative of amine and is known for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the fluorination of 4-methylpentan-2-amine followed by hydrochloride formation. The reaction conditions typically involve the use of fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride) under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of specialized reactors and equipment to ensure the efficient and safe production of the compound. The process involves the careful control of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5,5-Difluoro-4-methylpentan-2-amine;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various fluorinated organic compounds, which are used in different industrial and research applications.

Scientific Research Applications

Chemistry: In chemistry, 5,5-Difluoro-4-methylpentan-2-amine;hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, the compound is used as a reagent in the study of enzyme mechanisms and protein interactions. Its fluorinated nature allows for the incorporation of fluorine atoms into biological molecules, which can be useful in probing biological systems.

Medicine: In the field of medicine, the compound is explored for its potential therapeutic applications. It may be used as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.

Industry: In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism by which 5,5-Difluoro-4-methylpentan-2-amine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, influencing biological processes and pathways.

Comparison with Similar Compounds

  • 4-Methylpentan-2-amine hydrochloride

  • 5,5-Difluoro-4-methylpentan-2-one

  • (2S)-4-methylpentan-2-amine hydrochloride

Uniqueness: 5,5-Difluoro-4-methylpentan-2-amine;hydrochloride is unique due to its fluorinated structure, which imparts distinct chemical and physical properties compared to its non-fluorinated counterparts. This fluorination enhances its reactivity and stability, making it valuable in various applications.

Properties

IUPAC Name

5,5-difluoro-4-methylpentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F2N.ClH/c1-4(6(7)8)3-5(2)9;/h4-6H,3,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIQVSCGIJEQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)N)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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